Piperazine, 1,4-bis[(4-methoxyphenyl)thioxomethyl]-
Description
Piperazine, 1,4-bis[(4-methoxyphenyl)thioxomethyl]- is a piperazine derivative featuring two (4-methoxyphenyl)thioxomethyl groups symmetrically attached to the central piperazine ring. The 4-methoxyphenyl substituents contribute lipophilicity and electron-donating properties, which may influence solubility and pharmacokinetic behavior.
Properties
IUPAC Name |
[4-(4-methoxybenzenecarbothioyl)piperazin-1-yl]-(4-methoxyphenyl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-23-17-7-3-15(4-8-17)19(25)21-11-13-22(14-12-21)20(26)16-5-9-18(24-2)10-6-16/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYBSRFBRIDKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361899 | |
| Record name | Piperazine, 1,4-bis[(4-methoxyphenyl)thioxomethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188876-05-3 | |
| Record name | Piperazine, 1,4-bis[(4-methoxyphenyl)thioxomethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1,4-bis[(4-methoxyphenyl)thioxomethyl]- can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization can yield the desired piperazine derivative .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1,4-bis[(4-methoxyphenyl)thioxomethyl]- can undergo various chemical reactions, including:
Oxidation: The thioxomethyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxomethyl groups, yielding simpler piperazine derivatives.
Substitution: The methoxyphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxomethyl groups can yield sulfoxides or sulfones, while reduction can produce simpler piperazine derivatives.
Scientific Research Applications
Piperazine, 1,4-bis[(4-methoxyphenyl)thioxomethyl]- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of piperazine, 1,4-bis[(4-methoxyphenyl)thioxomethyl]- involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Anticancer Activity : Piperazines with thiazole or thiadiazole substituents (e.g., compound 7a in ) show moderate to high antiproliferative activity, particularly against HL-60 leukemia cells . The thioxomethyl group in the target compound may mimic these effects by interacting with cysteine residues in kinases or proteases.
- Antimicrobial Potential: Piperazine derivatives bearing sulfur-containing groups (e.g., thiadiazole in ) exhibit antimicrobial activity, with MIC values often correlated with lipophilicity . The 4-methoxyphenyl groups in the target compound could enhance membrane permeability, a critical factor for antimicrobial efficacy.
- Drug-Likeness : Piperazine amides with methoxyaryl substituents () demonstrate high solubility and gastrointestinal permeability, suggesting the target compound may share similar pharmacokinetic advantages due to its methoxy groups .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Profiles
*Estimated based on analogs in and .
Key Insights :
- The target compound’s higher molecular weight and logP (vs.
- Methoxy groups may improve metabolic stability compared to hydroxylated analogs (e.g., phenolic derivatives in ), which are prone to glucuronidation .
Structure-Activity Relationships (SAR)
- Substituent Effects :
- Aromatic Rings : Electron-donating groups (e.g., methoxy in the target compound) enhance π-π stacking with aromatic residues in enzyme active sites, as seen in DPP-4 inhibitors .
- Sulfur Moieties : Thioxomethyl groups (vs. sulfonyl or carbonyl) may confer unique reactivity, such as disulfide bond formation or metal chelation, critical for anticancer activity .
- Symmetry: Bis-substituted piperazines (e.g., 1,4-disubstituted derivatives in ) generally exhibit higher anticancer activity than monosubstituted analogs, likely due to improved target engagement .
Biological Activity
Piperazine derivatives have been extensively studied for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The compound Piperazine, 1,4-bis[(4-methoxyphenyl)thioxomethyl]- is particularly noteworthy due to its potential pharmacological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant research findings.
Chemical Structure and Properties
The chemical structure of Piperazine, 1,4-bis[(4-methoxyphenyl)thioxomethyl]- can be represented as follows:
- Molecular Formula: CHNOS
- Molecular Weight: 366.49 g/mol
This compound features a piperazine ring substituted with two thioxomethyl groups attached to methoxyphenyl moieties, which are believed to contribute to its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Ion Channel Interaction : The compound has been shown to interact with specific ion channels, notably the Slo-1 ion channel, which plays a crucial role in various physiological processes including muscle contraction and neurotransmission .
- Enzyme Inhibition : Piperazine derivatives often exhibit inhibitory effects on enzymes such as tyrosinase (TYR), which is involved in melanin biosynthesis. This inhibition can lead to potential applications in skin depigmentation therapies .
- Antioxidant Activity : Many piperazine derivatives possess antioxidant properties that help mitigate oxidative stress within cells. This feature is particularly beneficial in preventing cellular damage associated with various diseases .
Antimicrobial Activity
Piperazine derivatives have demonstrated significant antimicrobial properties against a range of pathogens. In vitro studies have shown that the compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains, indicating effective antibacterial activity at low concentrations.
Antitumor Activity
The antitumor potential of Piperazine, 1,4-bis[(4-methoxyphenyl)thioxomethyl]- has been explored in several studies:
- Cell Line Studies : In vitro assays using cancer cell lines showed that the compound induces apoptosis (programmed cell death) and inhibits cell proliferation.
- Mechanistic Insights : The compound's ability to modulate key signaling pathways involved in cancer progression has been documented, suggesting its potential as a therapeutic agent in oncology.
Table 1: Summary of Biological Activities
Case Study: Tyrosinase Inhibition
In a study focused on tyrosinase inhibition, various piperazine derivatives were synthesized and tested for their inhibitory effects on the enzyme derived from Agaricus bisporus. The results indicated that compounds similar to Piperazine, 1,4-bis[(4-methoxyphenyl)thioxomethyl]- exhibited promising IC values, demonstrating their potential as anti-melanogenic agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing Piperazine, 1,4-bis[(4-methoxyphenyl)thioxomethyl]- and related analogs?
- Answer : The compound can be synthesized via condensation reactions between piperazine derivatives and functionalized aromatic aldehydes or thiols. For example, analogous Schiff bases are prepared by reacting 1,4-bis(3-aminopropyl)piperazine with substituted aldehydes in methanol under reflux, followed by crystallization . Thiol-containing derivatives may involve Lawesson’s reagent for thioxo group introduction, as seen in tetrazine-thiadiazole syntheses . Characterization typically employs elemental analysis, IR (to confirm C=N or C=S bonds), NMR (to resolve substituent positions), and X-ray diffraction for crystallographic validation .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Answer : Key techniques include:
- 1H/13C NMR : To confirm substituent positions and symmetry in the piperazine ring (e.g., splitting patterns for equivalent protons) .
- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding or π-stacking in analogs like 1,4-bis(4-cyanobenzyl)piperazine) .
- IR spectroscopy : Identifies functional groups (e.g., C=S stretches at ~1200–1100 cm⁻¹) .
Q. What preliminary biological screening methods are used to assess its activity?
- Answer : Antibacterial activity is commonly tested via agar diffusion assays against gram-positive/negative strains (e.g., Staphylococcus aureus, Escherichia coli), with zone-of-inhibition measurements . Anticancer potential is preliminarily evaluated using docking simulations against DNA or enzymes (e.g., AutoDock Vina for binding affinity calculations to DNA PDB:1BNA) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence its biological activity?
- Answer : Substituents like electron-withdrawing groups (EWGs, e.g., -NO₂, -Cl) enhance binding to biological targets by increasing electrophilicity. For example, in piperazine sulfonamides, para-chloro substituents improve DPP-IV inhibition compared to electron-donating groups (EDGs) . Steric effects from ortho-substituents can hinder binding, as seen in reduced activity for meta-substituted analogs . Computational studies (e.g., DFT or AM1) model these effects by calculating charge distribution and conformational stability .
Q. How can molecular docking and dynamics simulations elucidate its interaction mechanisms with DNA?
- Answer : Docking simulations (e.g., using AutoDock Vina) predict binding modes by calculating ΔG values (e.g., -7.5 kcal/mol for DNA interactions) and identifying key residues (e.g., DG4, DA6 via hydrogen/pi-alkyl bonds) . Molecular dynamics (MD) refine these models by simulating ligand-DNA stability over time, assessing parameters like RMSD and binding free energy (MM-PBSA/GBSA) .
Q. How should researchers address contradictions in biological activity data across studies?
- Answer : Contradictions (e.g., antibacterial vs. antitumor activities) may arise from assay conditions (e.g., concentration, strain variability) or structural nuances. Mitigation strategies include:
- Dose-response curves : Establish IC50/MIC values to compare potency thresholds .
- Structural analogs : Test derivatives with controlled modifications (e.g., replacing -OCH₃ with -CF₃) to isolate substituent effects .
- Multi-target assays : Screen against related targets (e.g., topoisomerases for anticancer activity) to clarify mechanisms .
Q. What strategies optimize crystallization for X-ray studies of piperazine derivatives?
- Answer : Crystallization conditions are tailored to solubility:
- Solvent choice : Methanol/ethanol for polar derivatives; DCM/hexane for hydrophobic analogs .
- Slow evaporation : Promotes ordered packing, critical for resolving flexible piperazine conformers .
- Co-crystallization : Use of counterions (e.g., HCl) or host molecules (e.g., cyclodextrins) stabilizes lattice structures .
Methodological Considerations
Q. How can researchers validate the purity of synthesized batches?
- Answer : Combine chromatographic (HPLC/GC-MS) and spectroscopic methods:
- HPLC : Quantify impurities using C18 columns and UV detection (e.g., 254 nm for aromatic moieties) .
- TLC : Monitor reaction progress with silica plates and iodine/UV visualization .
- Elemental analysis : Confirm C/H/N/S ratios within ±0.4% of theoretical values .
Q. What computational tools model the conformational flexibility of the piperazine ring?
- Answer : Software like Spartan06 or Gaussian performs conformational analysis using semi-empirical (AM1) or DFT methods. These identify low-energy conformers (e.g., chair vs. boat) and predict steric clashes from substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
